molecular formula C25H23NO4 B11620170 2-(2,5-Dimethylphenyl)-2-oxoethyl 2-(4-methylbenzamido)benzoate

2-(2,5-Dimethylphenyl)-2-oxoethyl 2-(4-methylbenzamido)benzoate

Cat. No.: B11620170
M. Wt: 401.5 g/mol
InChI Key: ODIDDUCVPGHRAQ-UHFFFAOYSA-N
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Description

2-(2,5-Dimethylphenyl)-2-oxoethyl 2-(4-methylbenzamido)benzoate is an organic compound that belongs to the class of esters. This compound is characterized by the presence of a benzoate ester linked to a benzamido group, which is further substituted with dimethylphenyl and methylbenzamido groups. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethylphenyl)-2-oxoethyl 2-(4-methylbenzamido)benzoate typically involves the esterification of 2-(4-methylbenzamido)benzoic acid with 2-(2,5-dimethylphenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethylphenyl)-2-oxoethyl 2-(4-methylbenzamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro, halogenated, or other substituted aromatic compounds.

Scientific Research Applications

2-(2,5-Dimethylphenyl)-2-oxoethyl 2-(4-methylbenzamido)benzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethylphenyl)-2-oxoethyl 2-(4-methylbenzamido)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2,4-Dimethylphenyl)carbamothioyl]-2-methylbenzamide
  • N-[(2,5-dimethoxyphenyl)methyl]-3-(4-methylbenzamido)-1H-indole-2-carboxamide

Uniqueness

2-(2,5-Dimethylphenyl)-2-oxoethyl 2-(4-methylbenzamido)benzoate is unique due to its specific substitution pattern and the presence of both ester and benzamido functional groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C25H23NO4

Molecular Weight

401.5 g/mol

IUPAC Name

[2-(2,5-dimethylphenyl)-2-oxoethyl] 2-[(4-methylbenzoyl)amino]benzoate

InChI

InChI=1S/C25H23NO4/c1-16-9-12-19(13-10-16)24(28)26-22-7-5-4-6-20(22)25(29)30-15-23(27)21-14-17(2)8-11-18(21)3/h4-14H,15H2,1-3H3,(H,26,28)

InChI Key

ODIDDUCVPGHRAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)OCC(=O)C3=C(C=CC(=C3)C)C

Origin of Product

United States

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